molecular formula C19H18N4O2S2 B2415259 2-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392291-41-7

2-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2415259
CAS No.: 392291-41-7
M. Wt: 398.5
InChI Key: NVPPDBNNADXVTJ-UHFFFAOYSA-N
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Description

2-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O2S2 and its molecular weight is 398.5. The purity is usually 95%.
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Properties

IUPAC Name

2-methyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-12-7-9-14(10-8-12)20-16(24)11-26-19-23-22-18(27-19)21-17(25)15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPPDBNNADXVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it may affect. Compounds containing similar functional groups have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Based on the biological activities of structurally similar compounds, it may have potential therapeutic effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific experimental data, it’s difficult to predict how these factors might impact this compound.

Biological Activity

The compound 2-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, receptor interactions, and potential applications in pharmacology.

Chemical Structure

The compound features a thiadiazole ring connected to a benzamide moiety, which is critical for its biological activity. The structural formula can be represented as follows:

C15H18N4OS2\text{C}_{15}\text{H}_{18}\text{N}_4\text{OS}_2

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of related thiadiazole compounds, one derivative demonstrated significant activity:

  • Compound 4y :
    • IC50 against MCF-7: 0.084±0.020mmol L10.084\pm 0.020\,\text{mmol L}^{-1}
    • IC50 against A549: 0.034±0.008mmol L10.034\pm 0.008\,\text{mmol L}^{-1}

This indicates that similar compounds may exhibit comparable or enhanced anticancer activities due to structural similarities with the target compound .

The mechanism by which thiadiazole derivatives exert their anticancer effects often involves the inhibition of specific enzymes or receptors.

Adenosine Receptor Interaction

Research has shown that certain thiadiazole derivatives act as adenosine receptor antagonists:

  • Adenosine A(1) and A(3) Receptor Affinities : Compounds in this class have been observed to bind selectively to these receptors, with some exhibiting Ki values in the nanomolar range. For instance, derivatives such as N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide showed a Ki of 7nM7\,\text{nM} at the A(1) receptor .

Pharmacological Applications

The biological activity of this compound suggests several potential pharmacological applications:

  • Anticancer Agents : Due to its efficacy against various cancer cell lines.
  • Adenosine Receptor Modulators : Potential use in conditions where modulation of adenosine signaling is beneficial.
  • Antimicrobial Properties : Some derivatives have shown comparable activities to standard antibiotics .

Data Summary Table

Activity Cell Line IC50 (mmol L⁻¹) Reference
AnticancerMCF-70.084 ± 0.020
AnticancerA5490.034 ± 0.008
Adenosine A(1) Antagonist-7 nM

Q & A

Q. What synthetic strategies are employed for synthesizing this compound?

The synthesis involves cyclization reactions of carboxamide and thiadiazole precursors. For example, N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides are reacted in acetonitrile under reflux (1–3 minutes), followed by cyclization in DMF with iodine and triethylamine to form the 1,3,4-thiadiazole core . The benzamide moiety is introduced via coupling reactions, such as condensation of 2-methylbenzoyl chloride with the thiadiazol-2-amine intermediate under basic conditions (e.g., pyridine) .

Q. How is the molecular structure confirmed post-synthesis?

Structural elucidation relies on:

  • X-ray crystallography : Refinement using SHELXL (e.g., bond lengths, angles, and hydrogen-bonding networks) .
  • Spectroscopy :
  • 1H/13C NMR : Confirms proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, thiadiazole C-S-C signals) .
  • IR : Identifies amide C=O stretches (~1650 cm⁻¹) and thioether S-C bonds (~650 cm⁻¹) .
    • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) .

Q. What analytical techniques ensure compound purity?

  • TLC : Monitors reaction progress using silica plates and UV visualization .
  • Melting point analysis : Determines purity via sharp melting ranges (e.g., 139–140°C for related analogs) .
  • HPLC : Quantifies purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can low yields in the cyclization step be addressed?

Optimize:

  • Solvent polarity : DMF enhances cyclization efficiency compared to acetonitrile due to better solubility of intermediates .
  • Catalyst loading : Iodine (0.5–1.0 eq) promotes sulfur elimination and ring closure .
  • Base selection : Triethylamine (vs. pyridine) reduces side reactions by neutralizing HCl byproducts .
  • Reaction time : Extended reflux (30–60 minutes) improves conversion, monitored by TLC .

Q. What computational methods predict target binding interactions?

  • AutoDock Vina : Utilizes a scoring function combining empirical and knowledge-based terms to dock the compound into protein active sites (e.g., PFOR enzyme). Multithreading enables rapid screening of binding modes .
  • Validation : Compare docking poses with X-ray structures of analogous inhibitors (e.g., nitazoxanide derivatives) .

Q. How do structural modifications influence bioactivity?

  • Thiadiazole substituents : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity by increasing electrophilicity .
  • Benzamide variations : Fluorine substitution at the para position improves metabolic stability and target affinity .
  • SAR studies : Replace the p-tolyl group with heteroaromatic rings (e.g., thiophene) to assess antiviral potency .

Q. How are contradictory bioassay results resolved?

  • pH dependency : Antimicrobial activity may vary with pH due to protonation of the thiadiazole nitrogen (e.g., inactive at pH >7) .
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for IC50 comparisons) .
  • Replicate experiments : Perform triplicate measurements with statistical validation (p < 0.05) .

Q. Which software tools assist in crystallographic analysis?

  • SHELX suite : SHELXL refines small-molecule structures with high-resolution data, while SHELXPRO interfaces with macromolecular applications .
  • WinGX/ORTEP-3 : Visualizes thermal ellipsoids and hydrogen-bonding networks for publication-quality figures .

Methodological Notes

  • Synthesis optimization : Prioritize solvent purity (DMF dried over molecular sieves) to avoid side reactions .
  • Docking studies : Use the Lamarckian genetic algorithm in AutoDock Vina with 20 runs per ligand to account for conformational flexibility .
  • X-ray refinement : Apply restraints for disordered atoms (e.g., solvent molecules) to improve R-factor convergence (<0.08) .

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